(7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Description
The compound (7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-a][1,3,5]triazin-6-one core, substituted with a 4,5-dimethoxy-2-nitrophenyl group and a 4-ethoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
(7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-4-32-16-7-5-15(6-8-16)24-12-23-22-25(13-24)21(27)20(33-22)10-14-9-18(30-2)19(31-3)11-17(14)26(28)29/h5-11H,4,12-13H2,1-3H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGFUVLCCMTQTR-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=C(C=C4[N+](=O)[O-])OC)OC)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=C(C=C4[N+](=O)[O-])OC)OC)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the thiazolo[3,2-a][1,3,5]triazin-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4,5-dimethoxy-2-nitrophenyl group: This step may involve nitration and methoxylation reactions.
Attachment of the 4-ethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one: can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
(7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving nitro and methoxy groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one include:
Thiazolo[3,2-a][1,3,5]triazin-6-one derivatives: Compounds with different substituents on the thiazolo[3,2-a][1,3,5]triazin-6-one core.
Nitrophenyl derivatives: Compounds with nitro groups attached to aromatic rings.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to aromatic rings.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
